molecular formula C9H9N5O3 B2773060 N2-(furan-2-ylmethyl)-5-nitropyrimidine-2,4-diamine CAS No. 1974-19-2

N2-(furan-2-ylmethyl)-5-nitropyrimidine-2,4-diamine

Cat. No.: B2773060
CAS No.: 1974-19-2
M. Wt: 235.203
InChI Key: OJKCBHPAQCREMJ-UHFFFAOYSA-N
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Description

N2-(furan-2-ylmethyl)-5-nitropyrimidine-2,4-diamine is a heterocyclic compound that features a furan ring attached to a pyrimidine core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N2-(furan-2-ylmethyl)-5-nitropyrimidine-2,4-diamine typically involves the reaction of 2-furoic acid with appropriate amines under controlled conditions. One common method involves the use of microwave-assisted synthesis, which has been shown to be effective in producing furan derivatives . The reaction conditions often include the use of coupling reagents such as DMT/NMM/TsO− or EDC to facilitate the formation of the desired product .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar methods but optimized for higher yields and efficiency. The use of continuous flow reactors and advanced purification techniques can enhance the scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

N2-(furan-2-ylmethyl)-5-nitropyrimidine-2,4-diamine can undergo various chemical reactions, including:

    Oxidation: The furan ring can be oxidized to form furan derivatives.

    Reduction: The nitro group can be reduced to an amine group.

    Substitution: The pyrimidine ring can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents such as hydrogen gas or palladium on carbon for reduction, and nucleophiles like amines for substitution reactions .

Major Products Formed

The major products formed from these reactions include various furan and pyrimidine derivatives, which can be further utilized in different applications.

Scientific Research Applications

N2-(furan-2-ylmethyl)-5-nitropyrimidine-2,4-diamine has several scientific research applications:

Mechanism of Action

The mechanism of action of N2-(furan-2-ylmethyl)-5-nitropyrimidine-2,4-diamine involves its interaction with molecular targets such as enzymes and receptors. The compound can bind to these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N2-(furan-2-ylmethyl)-5-nitropyrimidine-2,4-diamine is unique due to its combination of a furan ring and a nitropyrimidine core, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.

Properties

IUPAC Name

2-N-(furan-2-ylmethyl)-5-nitropyrimidine-2,4-diamine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9N5O3/c10-8-7(14(15)16)5-12-9(13-8)11-4-6-2-1-3-17-6/h1-3,5H,4H2,(H3,10,11,12,13)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OJKCBHPAQCREMJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=COC(=C1)CNC2=NC=C(C(=N2)N)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9N5O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

235.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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